molecular formula C16H13N2O11P B6176083 [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid CAS No. 2375201-04-8

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid

Cat. No.: B6176083
CAS No.: 2375201-04-8
M. Wt: 440.25 g/mol
InChI Key: BSIHZHMYNBOZKA-UHFFFAOYSA-N
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Description

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is a fascinating organic phosphonic acid derivative. This compound combines multiple functional groups, rendering it a versatile molecule of interest in various scientific and industrial applications. The synthesis, reactions, and applications of this compound make it a significant subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid typically involves multistep reactions, starting with a suitable phenyl derivative. One of the standard routes includes:

  • Esterification: : The initial phenyl derivative undergoes esterification with phosphoric acid derivatives.

  • Introduction of N-hydroxysuccinimide (NHS):

  • Final Conversion: : Conversion of the ester to the phosphonic acid derivative completes the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and efficiency. Continuous flow reactors and automated synthesis systems are often employed to streamline the process and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is capable of undergoing a variety of chemical reactions due to its multiple functional groups:

  • Oxidation and Reduction: : The compound can undergo redox reactions, typically involving the phenyl ring and phosphonic acid groups.

  • Substitution Reactions: : Substitution reactions can occur at the phenyl ring or the NHS groups under suitable conditions.

  • Hydrolysis: : Hydrolysis reactions can break down the ester bonds, especially under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate or chromium trioxide for oxidizing the phenyl ring.

  • Reduction Reagents: : Sodium borohydride or lithium aluminum hydride for reducing the compound.

  • Substitution Conditions: : Various electrophiles and nucleophiles can induce substitutions, often in polar solvents at room temperature or elevated temperatures.

Major Products

The major products of these reactions can include simplified derivatives of the original compound, such as mono- or di-substituted phenyl phosphonic acids, or completely different compounds formed via ring opening or other complex mechanisms.

Scientific Research Applications

[3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid has several applications:

  • In Chemistry: : Used as a reagent or intermediate in organic synthesis. Its unique functional groups enable the formation of complex molecules.

  • In Biology:

  • In Medicine: : Could be explored as a drug precursor or component in developing pharmaceuticals, especially in targeting specific molecular pathways.

  • In Industry: : Utilized in material science for developing new polymers or coatings with unique properties due to its phosphonic acid groups.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with various molecular targets, primarily proteins and enzymes:

  • Enzyme Inhibition: : The NHS groups can covalently modify enzyme active sites, leading to inhibition or altered activity.

  • Protein Binding: : The phosphonic acid moiety can form strong interactions with protein active sites or other biological molecules, impacting their function.

Comparison with Similar Compounds

Similar Compounds

  • [4-(N-hydroxysuccinimide)benzyl]phosphonic acid

  • [2,4-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid

  • [2-(N-hydroxysuccinimide)phenyl]phosphonic acid

Highlighting Uniqueness

While similar compounds share structural features like the NHS groups or phosphonic acid, [3,5-bis({[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl})phenyl]phosphonic acid is unique due to the specific positioning of these groups, which influences its reactivity and interaction with other molecules.

This distinctive arrangement allows it to be a versatile tool in synthetic chemistry, biological research, and industrial applications, making it a compound of significant interest.

Properties

CAS No.

2375201-04-8

Molecular Formula

C16H13N2O11P

Molecular Weight

440.25 g/mol

IUPAC Name

[3,5-bis[(2,5-dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]phosphonic acid

InChI

InChI=1S/C16H13N2O11P/c19-11-1-2-12(20)17(11)28-15(23)8-5-9(7-10(6-8)30(25,26)27)16(24)29-18-13(21)3-4-14(18)22/h5-7H,1-4H2,(H2,25,26,27)

InChI Key

BSIHZHMYNBOZKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)P(=O)(O)O)C(=O)ON3C(=O)CCC3=O

Purity

95

Origin of Product

United States

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